molecular formula C11H18O2 B14589193 2-Furanol, 2-(1-heptynyl)tetrahydro- CAS No. 61307-52-6

2-Furanol, 2-(1-heptynyl)tetrahydro-

Katalognummer: B14589193
CAS-Nummer: 61307-52-6
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: BMAMDTQAYMPEQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furanol, 2-(1-heptynyl)tetrahydro- is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom. This particular compound is characterized by the presence of a heptynyl group attached to the furan ring, making it a unique and interesting molecule for various scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanol, 2-(1-heptynyl)tetrahydro- typically involves the reaction of tetrahydrofuran with heptynyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of 2-Furanol, 2-(1-heptynyl)tetrahydro- may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Furanol, 2-(1-heptynyl)tetrahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

    Substitution: The heptynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives. Substitution reactions can lead to a variety of functionalized furans.

Wissenschaftliche Forschungsanwendungen

2-Furanol, 2-(1-heptynyl)tetrahydro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Furanol, 2-(1-heptynyl)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Furanol, tetrahydro-: A similar compound without the heptynyl group.

    2-Furanmethanol, tetrahydro-: Another related compound with a hydroxymethyl group instead of the heptynyl group.

Uniqueness

The presence of the heptynyl group in 2-Furanol, 2-(1-heptynyl)tetrahydro- distinguishes it from other furan derivatives. This unique structural feature can impart different chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61307-52-6

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

2-hept-1-ynyloxolan-2-ol

InChI

InChI=1S/C11H18O2/c1-2-3-4-5-6-8-11(12)9-7-10-13-11/h12H,2-5,7,9-10H2,1H3

InChI-Schlüssel

BMAMDTQAYMPEQA-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC#CC1(CCCO1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.